2-Chloroethyl Benzenesulfonate

概要

説明

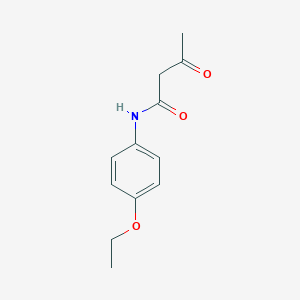

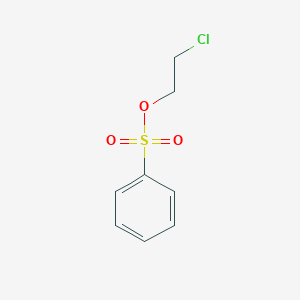

2-Chloroethyl benzenesulfonate is a chemical compound that is part of the benzenesulfonate family, which includes various derivatives with different substituents attached to the benzene ring. While the provided papers do not directly discuss 2-chloroethyl benzenesulfonate, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-chloroethyl benzenesulfonate.

Synthesis Analysis

The synthesis of related benzenesulfonate compounds involves various chemical reactions, including catalyzed processes and solid-state reactions. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 2-benzenesulfonyl-pyridine, a related derivative, was developed using a green chemical process featuring a tandem SNAr/oxidation . These methods could potentially be adapted for the synthesis of 2-chloroethyl benzenesulfonate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonate derivatives is characterized by the presence of a benzene ring substituted with a sulfonyl group and other functional groups. X-ray crystallography has been used to determine the crystal structures of various benzenesulfonate compounds, revealing details such as space groups, lattice parameters, and hydrogen bonding patterns . These structural analyses provide a foundation for understanding the molecular geometry and potential intermolecular interactions of 2-chloroethyl benzenesulfonate.

Chemical Reactions Analysis

Benzenesulfonate derivatives participate in a range of chemical reactions. For example, the rearrangement of methyl 2-(methylthio)benzenesulfonate to a zwitterionic form was observed to occur in the solid state, indicating the possibility of intermolecular transfers . Additionally, the formation of chlorinated benzenes in reactions catalyzed by flyash suggests that benzenesulfonate derivatives could undergo similar chlorination reactions under certain conditions . These insights into the reactivity of benzenesulfonate derivatives can help predict the chemical behavior of 2-chloroethyl benzenesulfonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonate derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect properties such as melting points, as seen with the novel chiral compound (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate . The solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate demonstrate the impact of solvents on the crystal structure and hydrogen bonding . These findings suggest that the physical and chemical properties of 2-chloroethyl benzenesulfonate would be similarly affected by its substituents and interactions with solvents.

科学的研究の応用

Binding to Membrane Proteins and Inhibition of Water Transport : Research shows that p-(Chloromercuri)benzenesulfonate binds to membrane proteins of human erythrocytes, correlating with the inhibition of water transport. This binding is significant for understanding the role of certain proteins in water transport mechanisms (Benga, Popescu, Pop, & Holmes, 1986).

Antineoplastic Activity in Cancer Chemotherapy : A study on 2-haloethyl sulfonates, including 2-chloroethyl sulfonates, demonstrates their potential as antineoplastic agents, indicating significant activity against certain types of leukemia in mice. This highlights their potential applications in developing new cancer chemotherapy agents (Shealy, Krauth, Struck, & Montgomery, 1983).

Detection in Water : Research has been conducted on the determination of alkyl benzenesulfonates in water, including methods for extraction and measurement. This is crucial for environmental monitoring and assessing the impact of these compounds in water sources (Uchiyama, 1977).

E/Z Isomerization and Cyano Activation in Metal Complexes : A study on arylhydrazones of active methylene nitriles, including sodium 2-(2-(dicyanomethylene)hydrazinyl)benzenesulfonate, revealed their role in E/Z isomerization and cyano activation in Cu(II) and Co(II) complexes. These complexes serve as catalyst precursors for selective oxidation of secondary alcohols (Mahmudov, Kopylovich, Sabbatini, Drew, Martins, Pettinari, & Pombeiro, 2014).

Application in Layered ‘Inorgano–Organic’ Solids : Silver benzenesulfonate, showcasing a layered structure with silver(I) centers bridged by sulfonate ions, presents an interesting example of metal-organic frameworks. These structures offer potential applications in catalysis, gas storage, and separation technologies (Shimizu, Enright, Ratcliffe, Preston, Reid, & Ripmeester, 1999).

Synthesis of Novel Diaryliodonium Betaines : The synthesis and characterization of 2-[(aryl)iodonio]benzenesulfonates have shown promise for applications in organic synthesis, specifically for the formation of 2-sulfonyloxyarenes (Justik, Protasiewicz, & Updegraff, 2009).

特性

IUPAC Name |

2-chloroethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIGWOXXOUVEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545522 | |

| Record name | 2-Chloroethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl Benzenesulfonate | |

CAS RN |

16670-48-7 | |

| Record name | 2-Chloroethyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16670-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)